molecular formula C20H21N3O5 B2703386 2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1029724-45-5

2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2703386
CAS No.: 1029724-45-5
M. Wt: 383.404
InChI Key: OXGUIPDAULBHDP-UHFFFAOYSA-N
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Description

2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique molecular structure, which includes a quinazoline ring and a trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 2-methylquinazolin-4-ol with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s quinazoline ring is believed to play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide
  • 2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4-dimethoxyphenyl)acetamide
  • 2-[(2-methylquinazolin-4-yl)oxy]-N-(3,5-dimethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, this compound is unique due to the presence of three methoxy groups on the phenyl ring. This structural feature may enhance its biological activity and specificity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-methylquinazolin-4-yl)oxy-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-12-21-15-8-6-5-7-14(15)20(22-12)28-11-18(24)23-13-9-16(25-2)19(27-4)17(10-13)26-3/h5-10H,11H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGUIPDAULBHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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